![molecular formula C20H21Cl2N B13961904 Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is a complex organic compound that features a cyclopropyl group, a dichlorophenyl group, and a tetrahydronaphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine typically involves multiple steps, including the formation of the cyclopropyl group and the incorporation of the dichlorophenyl and tetrahydronaphthalenyl groups. Common synthetic routes may involve:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Incorporation of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the dichloro substituents onto the phenyl ring.
Formation of the Tetrahydronaphthalenyl Group: This can be synthesized through hydrogenation reactions of naphthalene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity to receptors or enzymes. The dichlorophenyl group may enhance its lipophilicity, facilitating its passage through biological membranes. The tetrahydronaphthalenyl group may interact with hydrophobic pockets in proteins, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl-phenyl-methyl-amine: Lacks the dichloro and tetrahydronaphthalenyl groups, making it less complex.
Dichlorophenyl-methyl-amine: Does not contain the cyclopropyl and tetrahydronaphthalenyl groups.
Tetrahydronaphthalenyl-methyl-amine: Missing the cyclopropyl and dichlorophenyl groups.
Uniqueness
Cyclopropyl-[(1S,4S)-4-(3,4-dichloro-phenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-methyl-amine is unique due to its combination of structural features, which may confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity, the dichlorophenyl group enhances lipophilicity, and the tetrahydronaphthalenyl group provides additional hydrophobic interactions.
Propiedades
Fórmula molecular |
C20H21Cl2N |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
(1S,4S)-N-cyclopropyl-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C20H21Cl2N/c1-23(14-7-8-14)20-11-9-15(16-4-2-3-5-17(16)20)13-6-10-18(21)19(22)12-13/h2-6,10,12,14-15,20H,7-9,11H2,1H3/t15-,20-/m0/s1 |
Clave InChI |
OCQGELLSMSUPLW-YWZLYKJASA-N |
SMILES isomérico |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C4CC4 |
SMILES canónico |
CN(C1CC1)C2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



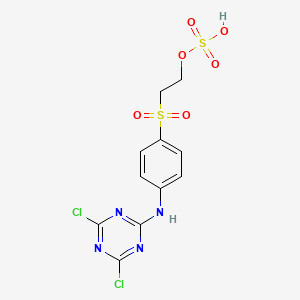
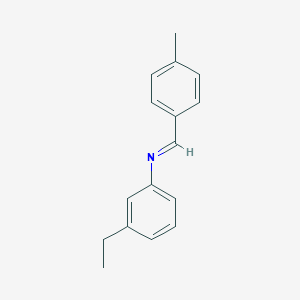
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
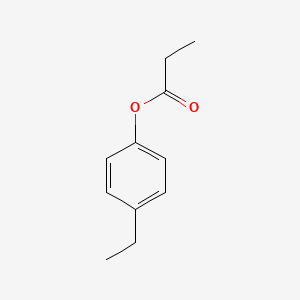


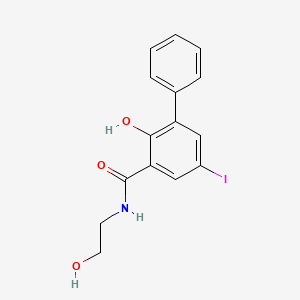
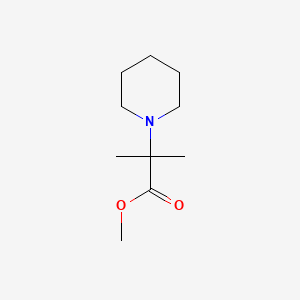
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
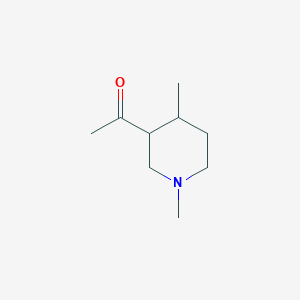
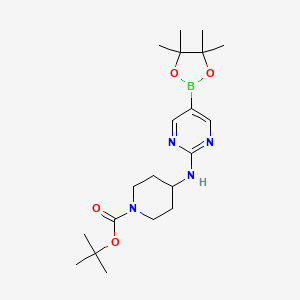
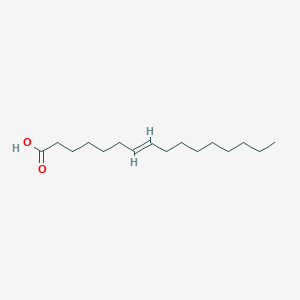
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
